Product packaging for Lithium picrate(Cat. No.:CAS No. 18390-55-1)

Lithium picrate

Cat. No.: B101503
CAS No.: 18390-55-1
M. Wt: 235.1 g/mol
InChI Key: XPSAAFFCAJIBSC-UHFFFAOYSA-M
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Description

Significance in Alkali Metal Chemistry Studies

Lithium picrate (B76445) plays a crucial role in the study of alkali metal chemistry due to its unique properties that facilitate the investigation of ion behavior in solution and in the solid state. It is frequently employed as a model salt in studies of solvent extraction, ion recognition, and coordination chemistry. tygersci.comfrontiersin.org

Coordination and Complexation Studies: The picrate anion is a bulky counterion that allows for the isolation and crystallization of lithium complexes with various ligands, such as crown ethers and cryptands. britannica.com The study of these complexes provides fundamental insights into the coordination preferences of the lithium ion. For instance, the crystal structure of a complex between lithium picrate and the crown ether 1,4,7,10,13,16-hexaoxacyclooctadecane (18-crown-6) has been determined, revealing a distorted trigonal bipyramidal coordination polyhedron for the lithium ion. tandfonline.com In this complex, the lithium ion is coordinated to water molecules, which in turn form a hydrogen bond network with the crown ether and the picrate ion, stabilizing the entire structure. tandfonline.com Similarly, this compound has been used to form complexes with rigid, homoditopic ligands, allowing for the study of bifacially capped systems and the potential formation of ionic polymers. acs.orgacs.orgnih.gov

Solvent Extraction and Ion Selectivity: this compound is extensively used in solvent extraction experiments to determine the selectivity of various ionophores for alkali metal cations. frontiersin.orgoup.com The distribution of alkali metal picrates between an aqueous phase and an immiscible organic phase containing a specific ligand (e.g., a crown ether) is measured to quantify the ligand's extraction efficiency and selectivity. psu.edursc.org For example, studies with benzo-15-crown-5 (B77314) have shown that it extracts alkali metal picrates into benzene (B151609), and the extractability for the 1:1 complex follows the order Na⁺ > K⁺ > Rb⁺ > Li⁺ > Cs⁺. oup.com The use of picrate as the counterion is advantageous in these studies because its concentration can be easily determined spectrophotometrically. psu.edu Research has also shown that modifying the structure of crown ethers, such as by incorporating bulky decalin units, can significantly enhance the extraction power and selectivity towards Li⁺ over other alkali metals like Na⁺. frontiersin.org

Thermodynamic and Conductance Studies: The behavior of this compound in various non-aqueous and mixed solvent systems has been a subject of detailed research to understand ion-solvent and ion-ion interactions. ijstr.org Conductance measurements of this compound in mixtures of propylene (B89431) carbonate (PC) and tetrahydrofuran (B95107) (THF) at different temperatures have been used to determine key thermodynamic parameters, such as the limiting equivalent conductance (λ₀) and the ion-association constant (Kₐ). ijstr.org These studies show that conductance increases with temperature, while the ion-association constant decreases, indicating a shift from ion-pair formation to ionic dissociation at higher temperatures. ijstr.org Such research is vital for applications like enhancing the performance of lithium-ion batteries. ijstr.org

Table 1: Thermodynamic Parameters for this compound in PC-THF Mixtures at 25°C Data sourced from conductance measurements. ijstr.org

% THF in PCLimiting Equivalent Conductance (λ₀)Association Constant (Kₐ)
20Data not specifiedData not specified
40Data not specifiedData not specified
60Data not specifiedData not specified
80Data not specifiedData not specified

Specific values for λ₀ and Kₐ were evaluated in the study but are not detailed in the provided abstract. ijstr.org

Table 2: Crystal Structure Data for a this compound Complex Data for the complex of 1,4,7,10,13,16-Hexaoxacyclooctadecane with this compound Dihydrate. tandfonline.com

ParameterValue
Crystal SystemTriclinic
Space GroupP1
a (Å)7.744(2)
b (Å)11.848(3)
c (Å)14.532(4)
α (°)76.33(2)
β (°)75.80(2)
γ (°)77.81(2)
Z2

Historical Context of Picrate Chemistry Research

The research into this compound is built upon the long history of its parent compound, picric acid (2,4,6-trinitrophenol). The origins of picric acid can be traced back to the 17th-century writings of alchemist Johann Rudolf Glauber. wikipedia.org However, its first definitive synthesis is credited to Peter Woulfe in 1771, who produced it by treating indigo (B80030) with nitric acid. extrapolate.comebsco.com This discovery is often considered the first synthesis of an artificial dye. ebsco.com

Initially, chemists believed that only the salts of picric acid, known as picrates, were explosive, not the acid itself. wikipedia.org In 1799, French chemist Jean-Joseph Welter found that potassium picrate could explode. wikipedia.org It wasn't until 1830 that the explosive properties of the acid form were recognized. extrapolate.com The compound was named "picric acid" (from the Greek word pikros, meaning "bitter") by Jean-Baptiste Dumas in 1841, the same year its synthesis from phenol (B47542) was achieved and its correct formula was determined. wikipedia.orgebsco.com

The late 19th and early 20th centuries saw significant interest in picric acid, primarily for its use as a military explosive. extrapolate.com It was used extensively in conflicts such as the Russo-Japanese War and World War I. wikipedia.orgextrapolate.com The high reactivity of picric acid with metals to form highly sensitive and unstable metallic picrates was a known hazard. jes.or.jpcanada.ca This reactivity prompted further research into the properties of various metal picrates, including those of the alkali metals. jes.or.jpresearchgate.net Early studies focused on the explosive and thermal properties of these salts, while later research, benefiting from the development of coordination chemistry in the mid-20th century, began to explore their use in more nuanced chemical studies, such as selective ion complexation and extraction. britannica.com

Overview of Advanced Analytical Approaches in Picrate Research

The study of this compound and its complexes has been greatly advanced by a range of modern analytical techniques that provide detailed information on structure, composition, and behavior. jes.or.jp

Spectroscopic Methods:

Fourier-Transform Infrared (FTIR) Spectroscopy is used to analyze the molecular structure of alkali metal picrates. The FTIR spectra for various alkali picrates, including this compound, are often similar, confirming the presence of the picrate anion, but can reveal information about the coordination environment and the presence of water of hydration. jes.or.jp

Nuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H, ⁷Li, and ³¹P NMR, is a powerful tool for studying the behavior of this compound complexes in solution. frontiersin.org It can be used to investigate the reversible interconversion between different complex species (e.g., dimers and trimers) and to determine complex formation constants. frontiersin.orgresearchgate.net

Crystallographic and Thermal Analysis:

X-ray Crystallography is indispensable for determining the precise three-dimensional structure of this compound and its complexes in the solid state. acs.orgacs.org It provides definitive data on bond lengths, coordination geometry, and packing arrangements, as seen in the structural analysis of complexes with crown ethers and other ligands. tandfonline.comnorthwestern.edu

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to examine the thermal properties of picrates. jes.or.jp DSC results show that the decomposition of alkali metal picrates begins at higher temperatures than that of picric acid itself. jes.or.jpresearchgate.net These methods are used to determine parameters like decomposition temperatures and activation energies for thermal decomposition. researchgate.net

Karl Fischer Analysis is employed to accurately determine the amount of crystalline water in hydrated picrate salts. jes.or.jpresearchgate.net Studies have confirmed that this compound can exist as a hydrate. jes.or.jpresearchgate.net

Electrochemical and Separation Techniques:

Conductivity Measurements are used to study ion association and solvation in various solvents. By measuring the electrical conductivity of dilute solutions of this compound, researchers can calculate thermodynamic parameters that describe the behavior of the ions in solution. acs.orgijstr.org

Liquid-Liquid Extraction coupled with UV-Visible Spectrophotometry is a classical but essential approach in picrate research. The picrate ion has a strong UV-Vis absorbance, which allows for its easy quantification, making it an ideal counterion for extraction studies of otherwise difficult-to-detect alkali metal cations. oup.compsu.edu

Ion-Selective Electrodes (ISEs) have also been utilized in kinetic studies involving the picrate ion, demonstrating their utility in monitoring reaction rates in real-time. libretexts.org

These advanced analytical methods have enabled a deep and quantitative understanding of the chemistry of this compound, from its fundamental thermodynamic properties in solution to the intricate structures of its coordination complexes. jes.or.jpmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2LiN3O7 B101503 Lithium picrate CAS No. 18390-55-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

18390-55-1

Molecular Formula

C6H2LiN3O7

Molecular Weight

235.1 g/mol

IUPAC Name

lithium;2,4,6-trinitrophenolate

InChI

InChI=1S/C6H3N3O7.Li/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;/h1-2,10H;/q;+1/p-1

InChI Key

XPSAAFFCAJIBSC-UHFFFAOYSA-M

SMILES

[Li+].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

[Li+].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-]

Other CAS No.

18390-55-1

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Lithium Picrate

Established Synthetic Routes for Alkali Metal Picrates from Picric Acid

The formation of alkali metal picrates, including lithium picrate (B76445), is fundamentally an acid-base reaction utilizing picric acid as the proton source. The acidic nature of picric acid's phenolic hydroxyl group facilitates its reaction with various bases to yield the corresponding picrate salt.

Synthesis from Alkali Metal Carbonates

A widely employed and traditional method for synthesizing alkali metal picrates is the reaction of picric acid with an alkali metal carbonate. jes.or.jp For the production of lithium picrate, lithium carbonate is the specified reagent. jes.or.jppsu.edu This synthesis proceeds as a neutralization reaction where picric acid reacts with lithium carbonate to produce this compound, water, and carbon dioxide. jes.or.jp The effervescence of carbon dioxide gas provides a visual confirmation that the reaction is occurring. jes.or.jppsu.edu

The balanced chemical equation for this reaction is:

2 (NO₂)₃C₆H₂OH (Picric Acid) + Li₂CO₃ (Lithium Carbonate) → 2 (NO₂)₃C₆H₂OLi (this compound) + H₂O (Water) + CO₂ (Carbon Dioxide)

This method is often preferred due to its straightforward nature, high yields, and the accessibility of the starting materials. jes.or.jp The resulting this compound is then typically isolated and purified from the solution. psu.edutsijournals.com

Comparison with Other Alkali Metal Picrate Syntheses

The synthesis of other alkali metal picrates, such as those of sodium, potassium, rubidium, and cesium, can also be achieved using their respective carbonates in reaction with picric acid. jes.or.jp While the fundamental chemistry is similar across the group, the solubility and crystalline nature of the resulting picrate salts can differ. For example, some alkali metal picrates crystallize as hydrates, while others are anhydrous. researchgate.net Specifically, this compound and sodium picrate have been found to contain one molecule of water per unit (monohydrate), whereas potassium, rubidium, and cesium picrates are typically anhydrous. researchgate.net

Alkali MetalCarbonate ReactantResulting PicrateCrystalline Water Content (H₂O molecules)
LithiumLithium CarbonateThis compound1.0 researchgate.net
SodiumSodium CarbonateSodium Picrate1.0 researchgate.net
PotassiumPotassium CarbonatePotassium PicrateAnhydrous researchgate.net
RubidiumRubidium CarbonateRubidium PicrateAnhydrous researchgate.net
CesiumCesium CarbonateCesium PicrateAnhydrous researchgate.net

The choice of the alkali metal carbonate and the reaction conditions can be tailored to optimize the yield and purity of the desired picrate salt. jes.or.jp

Advanced Synthetic Strategies for Coordination Complexes Involving this compound

This compound serves not only as a simple salt but also as a valuable component in the construction of more elaborate coordination complexes and supramolecular assemblies.

Preparation of Functionalized Ligands for Lithium Ion Coordination

The development of novel coordination chemistry involving lithium ions often necessitates the synthesis of specialized ligands. These ligands are typically organic molecules designed with specific binding sites, often containing oxygen or nitrogen donor atoms, that can selectively coordinate to the lithium cation. acs.orgacs.orgrsc.org The synthesis of these functionalized ligands, which can include crown ethers and cryptands, involves multi-step organic reactions. researchgate.netcapes.gov.br In the subsequent complexation reaction, this compound is introduced, and the lithium ion is bound by the ligand, while the picrate anion serves as the counter-ion to balance the charge of the resulting complex. researchgate.netirb.hr

Crystallization Techniques in this compound Synthesis

Crystallization is a critical step for the isolation and purification of this compound and its coordination complexes, yielding solid materials with a high degree of order. A common and straightforward method is the slow evaporation of the solvent from a saturated solution of the compound. scirp.orgcore.ac.uk The choice of solvent is a key parameter, with alcohols like ethanol (B145695) and methanol, or mixtures thereof, being frequently used. psu.edutsijournals.com

Another widely used technique is cooling crystallization, where a saturated solution is prepared at an elevated temperature and then allowed to cool slowly, inducing the formation of crystals as the solubility decreases. For obtaining high-quality single crystals suitable for X-ray diffraction analysis, more advanced techniques such as vapor diffusion or liquid-liquid diffusion may be employed. acs.orgacs.org These methods allow for very slow crystal growth, which is often necessary to achieve the size and perfection required for structural elucidation. scirp.org The precise control of parameters like temperature, solvent composition, and rate of supersaturation is essential for successful crystallization. researchgate.net

Structural Elucidation and Crystallography of Lithium Picrate Complexes

Single-Crystal X-ray Diffraction Studies of Lithium Picrate (B76445) Systems

Single-crystal X-ray diffraction is the most powerful technique for determining the precise atomic structure of crystalline materials. For lithium picrate systems, these studies have elucidated the arrangement of the lithium cation, the picrate anion, and any co-crystallized molecules such as water or crown ethers. While crystallographic data for simple, unsolvated this compound is not widely reported, several complex structures have been characterized in detail. cdnsciencepub.com

The unit cell is the fundamental repeating unit of a crystal lattice. Its dimensions (the lengths of the cell edges a, b, c and the angles between them α, β, γ) and the crystal's space group symmetry are determined with high precision from diffraction data. A notable example is the this compound dihydrate complex with 18-crown-6 (B118740) ether, which has been synthesized and analyzed. researchgate.net The crystals of this complex, Li(H₂O)₂(18C6)Picrate, are triclinic with the space group P1. researchgate.net

Interactive Table: Crystallographic Data for Li(H₂O)₂(18C6)Picrate Complex researchgate.net

Parameter Value
Crystal System Triclinic
Space Group P1
a (Å) 7.744(2)
b (Å) 11.848(3)
c (Å) 14.532(4)
α (°) 76.33(2)
β (°) 75.80(2)
γ (°) 77.81(2)

Note: Z is the number of formula units per unit cell.

In another example, a complex formed between a unique linear homoditopic ligand and this compound resulted in fragile yellow crystals, which were also analyzed by X-ray crystallography. acs.org

The coordination environment of the lithium ion is a critical aspect of the crystal structure. The small size of the Li⁺ ion allows for various coordination numbers and geometries, which are often distorted. psu.edu In the Li(H₂O)₂(18C6)Picrate complex, the lithium ion is coordinated by the crown ether and two water molecules. researchgate.net

Studies on other lithium complexes provide insight into the possible coordination geometries. For instance, in a polymeric lithium(I) complex with aqua and cyanurate ligands, two distinct Li⁺ coordination environments were observed: one with a distorted trigonal-bipyramidal geometry and another with a distorted tetrahedral geometry. researchgate.netresearchgate.net In certain hexanuclear lithium aryloxide structures, Li atoms can adopt tetrahedral or axially vacant trigonal bipyramidal coordination environments. rsc.org Investigations of lithium complexes with polyoxyethylene compounds in solution also suggest that the structures of these complex cations are considerably distorted. psu.edursc.org

The stability of the crystal lattice is heavily influenced by non-covalent interactions, particularly hydrogen bonds. In hydrated this compound complexes, water molecules play a crucial role in the hydrogen-bonding network. In the Li(H₂O)₂(18C6)Picrate structure, the coordinated water molecules are involved in a hydrogen bond network with the oxygen atoms of the 18-crown-6 ligand and the picrate ion. researchgate.net This network is vital for stabilizing the metal ion complex. researchgate.net

In other complex organic salts containing picrate anions, the nitro groups are known to play a significant role in stabilizing the crystal packing through weak coulombic interactions. iucr.org Similarly, in a polymeric lithium-cyanurate complex, a three-dimensional network of intermolecular hydrogen bonds involving N—H⋯O, O—H⋯O, and O—H⋯N interactions holds the structure together. researchgate.net These extensive networks are a common feature in the supramolecular chemistry of ionic complexes. nih.gov

Comparative Structural Analysis with Other Alkali Metal Picrates

Comparing the crystal structures of this compound with those of other alkali metals (Na, K, Rb, Cs) reveals systematic trends related to cation properties, such as ionic radius and hydration enthalpy.

In complexes with crowned phthalocyanines, the diffraction patterns of rubidium and cesium picrate complexes are very similar to each other but different from their potassium counterpart. tudelft.nl The interplanar distance in the rubidium complex is slightly smaller than in the cesium complex, reflecting the difference in their ionic radii. tudelft.nl Studies of alkali metal picrate complexes with polyoxyethylene ethers in solution show that the interionic distance between the cationic complex and the picrate anion can be estimated, providing a way to compare the structures of different alkali metal complexes. psu.edursc.org While potassium picrate can form a 2D polymer linked via phenolic and nitro groups, the smaller lithium ion often favors distorted geometries and different coordination patterns. psu.edu

The presence and number of water molecules of hydration have a profound effect on the crystal structure of metal picrates. core.ac.ukjes.or.jp The structure of Li(H₂O)₂(18C6)Picrate is a clear example where water molecules are integral to the coordination sphere of the lithium ion. researchgate.net

A comparison with alkaline earth metal picrates is illustrative. Magnesium picrate nonahydrate, Mg(pic)₂·9H₂O, features a hexaaquamagnesium cation, [Mg(OH₂)₆]²⁺, with no direct coordination between the metal and the picrate anion. researchgate.net In contrast, the strontium and barium picrate hydrates are linear polymers with the picrate anions directly coordinated to the metal centers. researchgate.net The number of water molecules can also exist in different phases; for example, magnesium picrate can have between 9.2 and 9.9 water molecules in a metastable phase, which changes to 6.5 in the stable form. jes.or.jp This behavior contrasts with lanthanoid picrates, which can be undecahydrates or octahydrates and tend to lose their water of hydration very easily, even at temperatures just above 30°C, indicating a labile structure. oup.com This lability is different from alkali or alkaline earth picrate hydrates, which are generally more stable. oup.com

Powder X-ray Diffraction Applications in this compound Characterization

Powder X-ray Diffraction (PXRD) is a fundamental, non-destructive analytical technique employed for the characterization of crystalline materials, including this compound and its complexes. researchgate.netcreative-biostructure.com This method is instrumental in verifying the phase purity of synthesized materials, identifying crystalline phases, and determining key structural properties such as lattice parameters. creative-biostructure.compropulsiontechjournal.comresearchgate.net

In the context of this compound and related compounds, PXRD analysis provides a fingerprint of the crystal structure. When a finely powdered sample is exposed to an X-ray beam, diffraction occurs at various angles according to Bragg's Law (nλ = 2d sinθ). The resulting diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), is unique to a specific crystalline solid. The presence of sharp, well-defined peaks in the PXRD pattern is indicative of a well-ordered, highly crystalline material. propulsiontechjournal.comresearchgate.net Conversely, broad humps can suggest the presence of amorphous content. researchgate.net

While single-crystal X-ray diffraction provides the most detailed atomic arrangement, PXRD is crucial for confirming that the bulk of the synthesized material corresponds to the single crystal structure. It is also the primary tool for studying polycrystalline materials. nih.gov For instance, after synthesizing a complex of this compound, PXRD would be used to ensure the powder sample is a single phase and to determine its lattice parameters, which can then be compared to data from single-crystal analysis or standard database files.

Research on complexes of this compound, such as with crown ethers, has successfully determined their crystal structures. A notable example is the this compound dihydrate complex with 1,4,7,10,13,16-hexaoxacyclooctadecane (18-crown-6). tandfonline.com Although the detailed structure was resolved using single-crystal X-ray diffraction, PXRD serves to confirm the phase identity of the bulk powder. The crystallographic data for this complex revealed a triclinic system. tandfonline.com

Table 1: Crystallographic Data for Li(H₂O)₂(18C6)Picrate Complex tandfonline.com

Parameter Value
Crystal System Triclinic
Space Group P1
a (Å) 7.744(2)
b (Å) 11.848(3)
c (Å) 14.532(4)
α (°) 76.33(2)
β (°) 75.80(2)
γ (°) 77.81(2)

This data was obtained from single-crystal X-ray diffraction analysis and is foundational for comparative PXRD studies.

The experimental setup for a PXRD analysis is critical for obtaining high-quality data. Typical parameters, as seen in studies of related picrate compounds, are detailed below. researchgate.netresearchgate.net

Table 2: Typical Experimental Parameters for Powder X-ray Diffraction Analysis researchgate.netresearchgate.net

Parameter Description Typical Value
Radiation Source The type of X-ray used for the diffraction experiment. CuKα (λ = 1.5406 Å)
Scan Range (2θ) The angular range over which the diffracted X-rays are measured. 10° - 80°
Scan Rate The speed at which the detector scans the angular range. 2°/min

Furthermore, PXRD is an essential technique for identifying different crystalline forms, or polymorphs, of a substance, which can have distinct physical properties. creative-biostructure.com It can also be used to characterize different hydrated forms of a compound. For example, this compound has been reported to exist as a stable monohydrate and a metastable trihydrate. jes.or.jp PXRD would be the ideal method to distinguish between these phases in a powder sample by identifying their unique diffraction patterns.

Spectroscopic Characterization and Ion Association Phenomena

Vibrational Spectroscopy (FTIR, Raman) of Lithium Picrate (B76445) Systems

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups within lithium picrate and analyzing the vibrations of its molecular framework. These methods probe the quantized vibrational energy states of the molecule, offering a detailed fingerprint of its structure. rroij.comosti.gov

The FTIR spectrum of this compound shows characteristic absorption bands that can be assigned to specific functional moieties within the picrate anion. The spectra of alkali metal picrates are generally similar to one another and to picric acid itself. jes.or.jp Key assignments for the functional groups in this compound are detailed below. jes.or.jppropulsiontechjournal.comnih.gov

N-O Stretching: The nitro (-NO₂) groups of the picrate anion produce strong and distinct absorption bands. Asymmetric stretching vibrations of the N-O bonds are typically observed in the range of 1560-1485 cm⁻¹. nih.gov For alkali metal picrates, specific adsorptions are noted at approximately 1560 cm⁻¹ and 1330 cm⁻¹, corresponding to N-O bond stretching. jes.or.jp

C-O Stretching: The bond between the phenyl group and the phenolic oxygen atom gives rise to an adsorption band around 1270 cm⁻¹. jes.or.jp

C-H and C-C Vibrations: Aromatic C-H and C-C stretching and bending vibrations from the benzene (B151609) ring also contribute to the spectrum, although they can be complex. nih.govpsu.edu

Li-O Vibration: The interaction between the lithium cation and the oxygen atoms of the picrate anion can also be observed. The Li-O bond vibration has been identified at approximately 416-449 cm⁻¹ in lithium compounds. researchgate.net

Functional MoietyVibrational ModeApproximate Wavenumber (cm⁻¹)Reference
-NO₂N-O Asymmetric Stretching~1560 jes.or.jp
-NO₂N-O Symmetric Stretching~1330 jes.or.jp
Phenyl-OC-O Stretching~1270 jes.or.jp
Li-OLi-O Stretching~416-449 researchgate.net

The analysis of bond stretching frequencies in the FTIR spectra of this compound confirms its molecular structure. The prominent bands at roughly 1560 cm⁻¹ and 1330 cm⁻¹ are definitive indicators of N-O bond stretching within the nitro groups. jes.or.jp Similarly, the absorption at 1270 cm⁻¹ is assigned to the stretching of the C-O bond connecting the phenoxide oxygen to the aromatic ring. jes.or.jp The frequencies of these vibrations can be influenced by the crystalline environment and the interaction with the lithium cation. For instance, coordination of the lithium ion with the oxygen atoms of the picrate can induce slight shifts in the observed frequencies compared to free picrate ions or picric acid. researchgate.net In Raman spectroscopy, which is sensitive to changes in polarizability, complementary information can be obtained, particularly for the symmetric vibrations of the nitro groups and the skeletal modes of the aromatic ring. americanpharmaceuticalreview.comdtic.mil

Electronic Spectroscopy (UV-Vis, Near-UV) in Solution Studies

Electronic spectroscopy in the near-ultraviolet and visible (UV-Vis) regions is a powerful tool for investigating the behavior of this compound in solution. spectroscopyonline.com It allows for the quantitative analysis of equilibria between different ionic species, such as free ions, ion pairs, and more complex aggregates. libretexts.org

In solvents of low to medium polarity, such as 2-butanone (B6335102), this compound exists as an equilibrium mixture of solvated free ions (Li⁺ and Pic⁻) and ion pairs (Li⁺Pic⁻). acs.org

M⁺ + X⁻ ⇌ M⁺, X⁻ acs.org

The formation of these ion pairs can be readily studied using UV-Vis spectroscopy because the absorption spectrum of the picrate anion is sensitive to its ionic environment. The free picrate anion and the picrate in an ion pair are distinct species with different absorption characteristics. acs.orgacs.org

A study of this compound in 2-butanone at 25°C showed that the molar absorptivity changes significantly with salt concentration, which is consistent with the presence of both free ions and ion pairs. acs.org The presence of ion pairs is further confirmed by observing the effect of a common ion. When a salt with a common cation but a non-absorbing anion, such as lithium tetraphenylborate, is added to a this compound solution, the equilibrium shifts towards the formation of this compound ion pairs. This results in a decrease in the observed molar absorptivity of the solution as the concentration of the more strongly absorbing free picrate anion is reduced. acs.org For example, the apparent molar absorptivity of a 0.548 mM this compound solution in 2-butanone at 380 nm decreased from 14,400 M⁻¹cm⁻¹ to 9,900 M⁻¹cm⁻¹ upon the addition of excess lithium tetraphenylborate. acs.org This demonstrates that UV-Vis spectroscopy is highly effective for probing the dynamics of ion association in solution. rsc.orgacs.org

To quantify the ion association, the molar absorptivities (ε) of the individual species must be determined. msu.edulibretexts.org The molar absorptivity of the free picrate anion (ε_ion) can be measured from solutions of a salt that is known to be fully dissociated, such as tetra-n-butylammonium picrate. acs.org Conversely, the molar absorptivity of the this compound ion pair (ε_pair) can be determined from solutions containing a high concentration of a common ion salt (e.g., lithium tetraphenylborate) to suppress the dissociation of the this compound. acs.org

In 2-butanone, the free picrate ion exhibits an absorption maximum at 380 nm. acs.org By measuring the absorbance at different wavelengths and concentrations, the ion pair association constant (K_A) can be calculated. For this compound in 2-butanone, a weighted average value for K_A was determined to be 9440 ± 480 M⁻¹ from spectroscopic data. acs.org

Molar Absorptivities of Ionic Species for this compound in 2-Butanone at 25°C acs.org
SpeciesDescriptionMolar Absorptivity (ε) at 380 nm (M⁻¹cm⁻¹)
Picrate Anion (Pic⁻)Free Ion19,800
This compound (Li⁺Pic⁻)Ion Pair9,900

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable technique for studying the local chemical environment of nuclei in this compound. Both the lithium cation and the protons of the picrate anion can be probed using ⁷Li and ¹H NMR, respectively. frontiersin.orgacs.org

The chemical shift of the picrate protons in the ¹H NMR spectrum is sensitive to the identity of the associated metal cation. researchgate.net This sensitivity arises from changes in the electron distribution within the picrate anion upon ion pairing or complexation. Studies involving the complexation of this compound with macrocyclic ligands like crown ethers have utilized ¹H NMR to monitor the changes in the picrate proton signals, providing evidence for the formation of the complex in solution. psu.edu

Elucidation of Solution-State Structures and Dynamics

In solution, particularly in non-aqueous solvents of low to medium relative permittivity, this compound exists not merely as discrete lithium cations (Li⁺) and picrate anions (Pic⁻) but engages in significant ion association. This phenomenon, governed by electrostatic interactions, leads to the formation of various neutral and charged aggregates. The study of these solution-state structures and their dynamic equilibria is crucial for understanding the chemical behavior of the salt in different media.

The theoretical framework for this behavior is often described by Bjerrum's model, which posits that ions within a certain critical distance can be considered an 'ion pair'. libretexts.org The extent of ion pairing and further aggregation is strongly dependent on the solvent's relative permittivity (εr) and the concentration of the salt. libretexts.org As the permittivity of the solvent decreases, the electrostatic attraction between counter-ions increases, favoring the formation of associated species. libretexts.org

Conductivity measurements and UV/Vis spectroscopy are primary tools for investigating these equilibria. libretexts.orgacs.orgresearchgate.net A decrease in the molar conductivity of a solution with increasing concentration beyond what is expected from simple ionic interactions is a hallmark of the formation of less mobile, neutral ion pairs. libretexts.orguniver.kharkov.ua Spectroscopic studies, such as those on this compound in 2-butanone, directly probe the changes in the electronic environment of the picrate anion upon association with the lithium cation. acs.org

Research indicates that this compound in various solvents forms a range of species. The primary equilibrium is the formation of contact ion pairs (Li⁺Pic⁻) from the free ions. univer.kharkov.ua At higher concentrations, these ion pairs can further associate with free ions to form ion triplets, specifically "symmetrical" triple ions of the type (Li₂Pic)⁺ and (LiPic₂)⁻. univer.kharkov.ua However, unlike some other lithium salts, this compound shows little tendency to form quadrupoles, which are dimers of ion pairs. univer.kharkov.ua

Table 1: Ionic Species of this compound in Solution This table summarizes the different types of ionic and neutral species that this compound can form in solutions, particularly in non-aqueous environments. The formation of these species is an equilibrium process dependent on solvent and concentration.

Species TypeFormulaDescription
Free IonsLi⁺, Pic⁻Dissociated ions, predominant in high permittivity solvents.
Ion PairLi⁺Pic⁻A neutral species formed by the association of a cation and an anion. univer.kharkov.ua
Cationic Triple Ion(Li₂Pic)⁺Formed from an ion pair and a free lithium cation. univer.kharkov.ua
Anionic Triple Ion(LiPic₂)⁻Formed from an ion pair and a free picrate anion. univer.kharkov.ua

X-ray Based Spectroscopic Techniques (XRF, XPS, XAS)

X-ray spectroscopic techniques are powerful, non-destructive methods for probing the elemental composition and local chemical environment of materials. For a compound like this compound, X-ray Fluorescence (XRF), X-ray Photoelectron Spectroscopy (XPS), and X-ray Absorption Spectroscopy (XAS) each provide unique and complementary information.

Elemental Analysis and Surface Chemical Analysis

X-ray Fluorescence (XRF)

XRF is a widely used technique for elemental analysis. However, its direct application to lithium is problematic. The direct determination of lithium by XRF is considered practically impossible for standard laboratory spectrometers. jes.or.jpresearchgate.net This is because lithium is a very light element, and its characteristic X-ray fluorescence has a very long wavelength and extremely low yield, falling outside the detection capabilities of common instruments. jes.or.jpresearchgate.netazom.com

Despite this limitation, XRF serves two key purposes in the analysis of this compound:

Purity Assessment: XRF can be effectively used to confirm the purity of a this compound sample by scanning for heavier elements. It can verify that no metallic contaminants other than lithium are present in the synthesized product. jes.or.jp

Indirect Quantification: A method exists for the indirect determination of lithium concentration in solutions using XRF. researchgate.net This involves the stoichiometric precipitation of lithium with a complex containing a readily detectable element, such as potassium lithium periodatoferrate(III). researchgate.net The precipitate is then analyzed by XRF for its iron content. By knowing the stoichiometry of the complex, the amount of iron detected can be directly related to the amount of lithium in the original sample. researchgate.net

Table 2: Applicability of XRF for this compound Analysis

Analysis TypeFeasibilityMethodNotes
Direct Li DetectionNo-Lithium's fluorescence yield is too low and its wavelength is too long for standard XRF detectors. jes.or.jpazom.com
Purity CheckYesDirect analysis of the sample.Confirms the absence of heavier elemental impurities. jes.or.jp
Indirect Li QuantificationYesPrecipitation with an iron-containing complex followed by XRF analysis of iron.Enables quantification of lithium by relating it to the amount of a detectable element. researchgate.net

X-ray Photoelectron Spectroscopy (XPS)

XPS is a premier surface-sensitive technique that provides information about elemental composition, empirical formula, and the chemical state of elements within the top few nanometers of a material's surface. iphy.ac.cnresearchgate.net For this compound (C₆H₂LiN₃O₇), XPS can detect the core-level electrons of lithium, carbon, nitrogen, and oxygen. The binding energy of these electrons is sensitive to the local chemical environment, an effect known as the chemical shift. This allows for the identification of different functional groups and bonding arrangements.

Analysis of an XPS spectrum for this compound would involve examining the following core levels: Li 1s, C 1s, N 1s, and O 1s. For instance, the C 1s signal could be deconvoluted into components representing the C-C/C-H bonds of the aromatic ring and the C-N bonds. The N 1s signal would correspond to the nitro groups (-NO₂), and the O 1s signal would have components from the nitro groups and the phenolate (B1203915) oxygen bonded to the lithium ion.

A significant challenge in the XPS analysis of insulating materials like lithium salts is sample charging, which can cause the entire spectrum to shift to higher binding energies. osti.gov To obtain accurate binding energies, this charge effect must be corrected. A reliable method to do this is by referencing the binding energy separations between core levels present in the sample, which remain constant regardless of the charging magnitude. osti.gov

Table 3: Representative XPS Binding Energies for Functional Groups in this compound This table provides approximate binding energy ranges for the elements in this compound. Actual values can vary based on instrument calibration and the specific chemical environment.

Element (Core Level)Functional GroupApproximate Binding Energy (eV)
Li 1sLi-O (ionic)~55
O 1sC-O-Li (phenolate)~531
O 1sN-O (nitro group)~533
N 1sR-NO₂ (nitro group)~405 - 406
C 1sC-C, C-H (aromatic ring)~284.8
C 1sC-NO₂~286
C 1sC-O~286.5

(Note: These are representative values. The C 1s peak for adventitious carbon is typically set to 284.8 eV for charge correction.)

X-ray Absorption Spectroscopy (XAS)

XAS is a powerful element-specific technique that probes the local geometric and electronic structure around a selected atomic species. researchgate.net It is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

By tuning the incident X-ray energy to the lithium K-edge (around 55 eV), one can obtain detailed information about the lithium ion's environment in this compound. researchgate.net

XANES: The features in the near-edge region are determined by the excitation of a core electron to unoccupied electronic states. The shape and energy of these features are a sensitive fingerprint of the lithium ion's formal oxidation state (+1) and its coordination geometry (e.g., tetrahedral vs. octahedral coordination by oxygen atoms). mdpi.com

EXAFS: The oscillations in the spectrum at energies above the absorption edge are caused by the scattering of the outgoing photoelectron from neighboring atoms. Analysis of the EXAFS region can yield precise quantitative information about the Li-O bond distances, the coordination number (the number of nearest-neighbor oxygen atoms), and the degree of local disorder. mdpi.com

While extremely informative, Li K-edge XAS experiments are challenging due to the low energy of the soft X-rays required, which necessitates high-vacuum conditions and specialized optics. researchgate.net Furthermore, the high surface reactivity of many lithium compounds requires careful sample handling to prevent surface contamination that could alter the spectra. researchgate.net

Table 4: Information from X-ray Spectroscopies for this compound

TechniqueInformation Obtained
XRF Bulk elemental purity (absence of heavy metals); Indirect quantification of Li.
XPS Surface elemental composition; Chemical states and bonding environment of Li, C, N, O.
XAS Local electronic structure of Li; Oxidation state, coordination geometry, Li-O bond distances, and coordination number.

Theoretical and Computational Chemistry Approaches to Lithium Picrate Systems

Quantum Chemical Calculations (DFT, HF)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are powerful tools for investigating the properties of chemical systems at the molecular level. psu.eduresearchgate.net These computational approaches allow for the detailed analysis of molecular geometries, electronic structures, and vibrational frequencies, providing insights that complement experimental findings. psu.eduresearchgate.net For lithium picrate (B76445) and related systems, these methods have been employed to understand their fundamental characteristics.

Molecular Geometry Optimization and Electronic Structure Calculations

Self-consistent-field molecular orbital (SCF-MO) computations have been utilized to study picric acid, the picrate anion, and several alkali picrates, including lithium picrate. cdnsciencepub.com These studies often employ basis sets like 6-31G to determine the minimum-energy conformations of the molecules. cdnsciencepub.com The optimized geometries can then be used to calculate the distribution of electrical charges within the molecule. cdnsciencepub.com

For instance, in a study of picric acid and its alkali salts, the initial structural data for the optimization of this compound were derived from the crystallographic data of potassium picrate, as no such data was available for the lithium salt. cdnsciencepub.com The calculations revealed that the nitro groups of the picrate anion are significant electron-withdrawing groups, which increases the susceptibility of the aromatic ring to nucleophilic attack. cdnsciencepub.com

The electronic structure of these compounds is a key area of investigation. The distribution of Mulliken charges, for example, can be calculated to understand how charge is distributed among the atoms in the molecule. psu.educdnsciencepub.com These charge distributions are related to various molecular properties, including the dipole moment and polarizability. psu.edu In studies of L-threoninium picrate, a related compound, DFT calculations have shown that all hydrogen atoms act as charge donors, while oxygen atoms have similar negative charges. psu.edu

Vibrational Frequency Analysis

Vibrational frequency analysis is another critical application of quantum chemical calculations, providing theoretical vibrational spectra (like IR and Raman) that can be compared with experimental data. psu.eduresearchgate.net The Hartree-Fock (HF) and Density Functional Theory (DFT) methods are effective for accurately determining vibrational frequencies. psu.edu

In the study of L-threoninium picrate, theoretical IR and Raman spectra were calculated using the B3LYP method with a 6-31G* basis set. researchgate.net The calculated frequencies are often scaled to correct for the effects of electron correlation and basis set deficiencies, which can cause them to be higher than the experimentally observed frequencies. researchgate.net The assignments of the vibrational modes are typically based on comparisons with available data for similar compounds, such as other amino acids and picrate derivatives. researchgate.net For instance, the characteristic vibrations of the picrate anion, particularly those of the nitro groups, are well-documented and serve as a reference. researchgate.net

Prediction of Spectroscopic Properties

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic properties. Time-dependent DFT (TD-DFT) is a popular method for calculating electronic absorption spectra (UV-Vis). psu.edu This approach can predict absorption wavelengths with reasonable accuracy based on the optimized ground-state geometry, corresponding to vertical electronic transitions. psu.edu

For example, in the analysis of L-threoninium picrate, TD-DFT calculations at the B3LYP/6-31G* level predicted two absorption maxima. psu.edu The calculated excitation energies and oscillator strengths provide a theoretical basis for understanding the electronic transitions within the molecule. psu.edu Ab initio calculations have also been employed to scrutinize the electronic structures and ion pair structures of picrate ions complexed with alkali-metal ions, revealing that the interaction is predominantly electrostatic. capes.gov.brrsc.org The change in electronic excitation energy was found to depend on the interionic distance between the picrate ion and the counter cation. capes.gov.brrsc.org

Molecular Dynamics Simulations and Ab Initio Calculations

Molecular dynamics (MD) simulations and ab initio calculations provide a dynamic perspective on chemical systems, allowing for the investigation of processes such as ion-solvent interactions and reaction mechanisms over time. illinois.edufrontiersin.orgacs.org

Investigation of Ion-Solvent Interactions and Hydration Shells

MD simulations are particularly useful for studying the behavior of ions in solution. illinois.eduekb.eg These simulations can model the interactions between ions and solvent molecules, providing details about the structure of hydration shells. For instance, MD simulations of lithium fluoride (B91410) in aqueous solutions have been used to determine properties like radial distribution functions (RDFs), which describe the structure of the hydration shells around the ions, and coordination numbers. ekb.eg It has been observed that the coordination number of the Li+ ion typically ranges between 4 and 6. ekb.egresearchgate.net

Ab initio molecular dynamics simulations have been used to study the hydration of alkali metal cations, including Li+, in various environments. rsc.org These simulations have shown that Li+ tends to be hydrated and coordinates with four water molecules in certain clay mineral models. rsc.org The hydration behavior is influenced by the cation's affinity for water and the surface charge of the surrounding material. rsc.org Experimental studies have also confirmed that this compound contains crystalline water, specifically as a monohydrate, and can exist as a trihydrate in a metastable phase. jes.or.jp

Modeling of Reaction Pathways and Energy Diagrams

Computational methods are also employed to model reaction pathways and construct energy diagrams, which are crucial for understanding the mechanisms of chemical reactions. frontiersin.orgacs.orgnih.gov For example, DFT has been used to study the thermal decomposition of compounds like picric acid. nih.gov These studies can identify intermediate structures, transition states, and the associated activation energies for different reaction steps. nih.gov

In the context of lithium-ion batteries, quantum chemical calculations have been used to model the thermal decomposition mechanisms of electrolytes. frontiersin.org By calculating the potential energy surface, researchers can map out the reaction pathways, including the formation of intermediates and transition states, and determine the energy barriers for each step. frontiersin.org This information is vital for understanding and improving the stability and safety of such systems.

Table of Compounds Mentioned

Compound Name
This compound
Picric acid
Potassium picrate
L-threoninium picrate
Lithium fluoride

Interactive Data Table: Computational Methods and Applications

Computational MethodApplicationSystem StudiedKey Findings
DFT (B3LYP) Molecular Geometry OptimizationL-threoninium picrateDetermined optimized bond lengths and angles. psu.edu
HF Vibrational Frequency AnalysisL-threoninium picrateCalculated theoretical IR and Raman spectra. psu.edu
TD-DFT Prediction of Spectroscopic PropertiesL-threoninium picratePredicted UV-Vis absorption maxima. psu.edu
SCF-MO Electronic Structure CalculationAlkali picratesInvestigated charge distribution and ring activation. cdnsciencepub.com
MD Simulations Ion-Solvent InteractionsLithium fluoride in waterCharacterized hydration shells and coordination numbers. ekb.eg
Ab Initio MD Hydration of CationsLi+ in montmorilloniteShowed Li+ tends to coordinate with 4 water molecules. rsc.org
DFT Reaction Pathway ModelingPicric acid decompositionIdentified transition states and activation energies. nih.gov

High-Throughput Computational Screening for Lithium-Ion Systems

High-throughput computational screening (HTCS) has emerged as a powerful strategy for accelerating the discovery of new materials for lithium-ion technologies, including solid-state electrolytes and battery cathode coatings. rsc.orgresearchgate.netresearchgate.netrsc.org This approach leverages computational power to systematically evaluate large databases of candidate materials against a set of desired properties, thereby identifying the most promising candidates for further experimental validation. rsc.orgresearchgate.net The screening process is typically designed as a funnel, where a large number of materials are progressively filtered through increasingly demanding computational tests. researchgate.net

The initial stage of a typical HTCS workflow for lithium-ion conductors involves screening large structural repositories, which can contain thousands of unique lithium-containing compounds. rsc.orgresearchgate.net An initial filter often applied is the electronic structure, to identify materials that are insulators, a key requirement for electrolytes. rsc.orgresearchgate.net For the remaining candidates, properties crucial for ionic transport, such as the lithium diffusion coefficient and activation energy, are calculated. rsc.org This is often done using automated molecular dynamics simulations, sometimes employing computationally efficient models fitted on first-principles data to handle the large number of materials. rsc.orgresearchgate.net

Further down-selection involves more computationally intensive methods, like full first-principles molecular dynamics, for a smaller set of the most promising materials identified in the initial screening. rsc.orgresearchgate.net In the context of cathode coatings, for example, a tiered screening approach might assess materials based on phase stability, electrochemical stability, and Li-ion conductivity. researchgate.net This multi-step process allows for the efficient identification of novel materials with optimal performance characteristics from vast chemical spaces. researchgate.net

While specific high-throughput screening studies focused exclusively on this compound are not prominent in the literature, this compound could be incorporated into broader screening initiatives for lithium-containing organic salts. Its properties, such as ion mobility and electrochemical stability, could be computationally predicted and benchmarked against other candidates for applications like liquid or polymer electrolytes. The general framework of HTCS provides a clear pathway for evaluating the potential of this compound systems in various electrochemical applications.

Table 1: Example of a Tiered High-Throughput Computational Screening Framework

Screening Stage Property Evaluated Computational Method Outcome
Initial Screening Phase Stability & Electronic Structure Density Functional Theory (DFT) Identification of stable insulating materials from a large database (e.g., ~1400 Li-containing compounds). rsc.orgresearchgate.net
Secondary Screening Ionic Diffusion Molecular Dynamics (MD) with fitted potentials Calculation of diffusion coefficients to identify materials with potentially high ionic conductivity. rsc.org
Tertiary Screening Detailed Ionic Transport First-Principles Molecular Dynamics (FPMD) In-depth analysis of the most promising candidates (~130 materials) to estimate activation barriers. rsc.orgresearchgate.net

| Final Selection | Electrochemical & Chemical Stability | DFT Calculations | Evaluation of voltage windows and reactivity to select optimal candidates (e.g., 10-20 materials). researchgate.net |

Computational Analysis of Ion Pair Formation

The performance of lithium-ion electrolytes is fundamentally linked to the state of the lithium salt in the solvent, specifically the equilibrium between free ions, solvent-separated ion pairs (SSIPs), and contact ion pairs (CIPs). rsc.org Computational methods, particularly Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are critical tools for investigating the thermodynamics and structural dynamics of ion pair formation in these systems. mdpi.commdpi.comnih.gov

Computational analysis reveals that the formation of ion pairs is a result of the competition between Li⁺-solvent and Li⁺-anion interactions. nih.gov The strength of the Li⁺-solvent interaction, which defines the solvating power of the solvent, can be quantified through theoretical calculations. nih.gov Anions, like the picrate anion, can penetrate the solvation sheath of the lithium ion, a process that is influenced by the shielding effect of the solvent molecules. nih.gov Quantum chemical calculations have been used to study how the formation of contact ion pairs can alter the electronic structure of the components, which can be correlated with spectroscopic observations. rsc.org

For this compound, conductometric studies in low-permittivity solvents like 1,2-dimethoxyethane (B42094) (DME) and tetrahydrofuran (B95107) (THF) show minima in the molar conductivity curves as a function of concentration. researchgate.net These minima are explained by the formation of ion pairs and, at higher concentrations, triple ions (e.g., Li₂Pic⁺ and Li(Pic)₂⁻). researchgate.net The formation of these species significantly reduces the molar conductivity of the solution. Computational models can be employed to calculate the association constants for these ion pairing and aggregation processes.

DFT calculations, for instance, can be used to optimize the geometry of the [Li⁺(Picrate)⁻] ion pair and to analyze the electrostatic interactions that govern its stability. mdpi.com Such calculations have been used to support experimental findings on the selective extraction of lithium cations, where the interaction between the cation and the anion within a complex is a key factor. mdpi.com Furthermore, ab initio molecular dynamics (AIMD) allows for the study of charge transfer effects between the ions and the solvent molecules during the formation of an ion pair, providing a more detailed picture than classical simulations. cas.cz

Table 2: Experimentally Determined Ion Association for this compound in Low-Permittivity Solvents at 25.0 °C

Solvent Dielectric Constant (εr) Concentration at Conductivity Minimum (Cmin) (mol dm⁻³) Ion Association Behavior
1,2-Dimethoxyethane (DME) 7.2 2.56 x 10⁻² Explained by the formation of ion pairs and "symmetrical" triple ions. researchgate.net

Coordination and Supramolecular Chemistry of Lithium Picrate

Macrocyclic Ligand Complexation with Lithium Picrate (B76445)

Macrocyclic ligands, with their pre-organized cavities, are fundamental in the study of selective ion binding. The "macrocyclic effect" describes the enhanced stability of complexes formed by these ligands compared to their acyclic counterparts. The size of the ligand's cavity relative to the cation's diameter is a critical factor in determining binding strength and selectivity. unibo.it

Crown ethers, a major class of macrocyclic ligands, demonstrate varied and insightful interactions with lithium picrate, largely dictated by the "size-fit" concept. unibo.itfrontiersin.org

14-Crown-4: Crown ethers with 12- to 14-membered rings are generally considered to have the optimal cavity size for selective lithium ion binding. frontiersin.orgtdl.org The 14-crown-4 ring size, in particular, is often cited as the most suitable for both high extraction capacity and selectivity for lithium. tdl.org Studies using various substituted 14-crown-4 derivatives in picrate extraction experiments have consistently shown high selectivity for Li⁺ over other alkali metals like Na⁺. researchgate.net For instance, decalino-14-crown-4 demonstrated quantitative (100%) extraction of this compound into chloroform, although some co-extraction of sodium (20%) was observed. frontiersin.org Modifying the structure to a mono-substituted version improved Li⁺/Na⁺ selectivity, with lithium extraction at 81% and sodium extraction reduced to just 5%. frontiersin.org The stereochemistry of substituents on the crown ether ring also significantly influences complexation ability, as seen in studies with cis and trans isomers of substituted 14-crown-4 derivatives. rsc.org

Table 1: Extraction of Alkali Metal Picrates with Crown Ether Derivatives

Ligand Solvent Li⁺ Extraction (%) Na⁺ Extraction (%) Reference
Decalino-14-crown-4 Chloroform 100 20 frontiersin.org
Mono-substituted decalino-14-crown-4 Chloroform 81 5 frontiersin.org
6,13-Dimethylenyl-14-crown-4 N/A High Li⁺ selectivity Lower than Li⁺ researchgate.net

Note: This table presents a selection of research findings and is not exhaustive.

Cryptands are three-dimensional, cage-like macrobicyclic ligands that typically form more stable and selective complexes with metal ions than two-dimensional crown ethers, an observation known as the "cryptate effect". unibo.itwpmucdn.com By modifying the lengths of the polyether strands, cryptands can be tuned for specific cations. unibo.it

For lithium, the [2.1.1] cryptand, with its small, rigid cavity, is particularly selective. unibo.it This selectivity arises because the three-dimensional encapsulation of the cation leads to a high degree of preorganization and a more complete desolvation of the metal ion upon complexation. Novel chromogenic cryptands have been designed for the specific determination of lithium ions. One such cryptand, featuring a diaza-12-crown-4 moiety and an azo-p-nitrophenyl group, exhibits total selectivity for Li⁺ over Na⁺ in aqueous solutions, with a measured association constant of 3200 M⁻¹ for the lithium complex. osti.gov The use of a lipophilic counter-anion like picrate is often essential for the extraction of these cryptate complexes into organic solvents. researchgate.net

Spherands represent the pinnacle of preorganized host molecules, featuring enforced, spherical cavities lined with donor atoms. This high degree of preorganization leads to exceptionally stable complexes and unique kinetic properties. osti.gov

The complexation of this compound with spherands is characterized by relatively slow complexation rates but extremely slow decomplexation rates. osti.gov This kinetic profile distinguishes spherands from more flexible ligands like crown ethers and cryptands. osti.govpageplace.de Thermodynamic studies, measuring the free energy of binding (-ΔG°) for this compound complexation in a CDCl₃/D₂O system at 25°C, reveal very high stability. For a classic spherand, the -ΔG° value for complexing this compound was reported to be greater than 23 kcal/mol, one of the highest values ever observed for a synthetic host-guest pair. osti.gov

The rates of complexation (k₁) and decomplexation (k₋₁) for spherands with this compound have been measured. While complexation rates are only moderately fast (e.g., k₁ ≈ 10⁴ - 10⁵ M⁻¹s⁻¹), the decomplexation rates are exceptionally slow (k₋₁ < 1.6 x 10⁻⁸ s⁻¹), highlighting the remarkable kinetic stability of these complexes. osti.gov This immense stability is a direct result of the ligand's rigid, pre-organized structure that minimizes the energetic penalty of conformational changes upon binding.

Table 2: Thermodynamic and Kinetic Data for Spherand Complexation with this compound

Parameter Value Conditions Reference
Free Energy of Binding (-ΔG°) > 23 kcal/mol CDCl₃ saturated with D₂O, 25°C osti.gov
Decomplexation Rate (k₋₁) < 1.6 x 10⁻⁸ s⁻¹ CDCl₃ saturated with D₂O, 25°C osti.gov

Note: The data illustrates the exceptional thermodynamic and kinetic stability of spherand-lithium complexes.

Non-Macrocyclic Ligand Systems and Ionophore Design

While macrocycles offer high stability through preorganization, the design of non-macrocyclic, or acyclic, ligands provides an alternative and often more synthetically accessible route to selective ionophores. These systems can be engineered to create specific binding pockets for target ions like lithium.

Homoditopic ligands possess two identical binding sites within a single molecular framework. A key example is a rigid, inositol-based ligand featuring two exotopic tris(tetrahydrofuranyl) binding domains, specifically designed for the effective coordination of lithium ions. researchgate.netacs.orgnih.gov The two binding sites are held apart by a rigid 1,3-butadiyne (B1212363) tether. acs.org

This architecture allows for the formation of a unique 1:2 complex where the ditopic ligand bifacially complexes two units of this compound. researchgate.netacs.org The use of an internally chelated salt like this compound is crucial; it effectively delivers the lithium ions to the binding sites without causing uncontrolled polymerization of the ligand. acs.org Admixing the ligand with two equivalents of this compound results in the formation of a well-defined, doubly capped homoditopic complex. acs.org This demonstrates how rational ligand design can control supramolecular assembly, moving from potential polymeric chains to discrete, complex structures. acs.org

Self-Assembly Processes Involving this compound

The capacity for molecules to undergo self-assembly into well-defined oligomeric and polymeric networks is a cornerstone of supramolecular chemistry. acs.org this compound, through a variety of non-covalent interactions, engages in these processes, leading to the formation of highly organized and functional chemical systems. The interactions driving these assemblies primarily include ion-dipole forces, hydrogen bonding, and π-stacking. acs.org

Formation of Oligomeric Networks and Ionic Polymers

The aggregation of this compound with specific organic ligands can result in the formation of structured oligomeric networks and one-dimensional ionic polymers. These assemblies are stabilized by a network of intermolecular forces.

A notable example of this phenomenon is observed in the interaction between this compound and a rigid homoditopic tris(tetrahydrofuranyl) ligand. When this ligand is mixed with two equivalents of this compound, it leads to the formation of a bifacially capped complex. acs.org In this structure, two lithium ions are effectively coordinated by the exotopic binding sites of the ligand, creating a linear complex that can be considered a fundamental unit for an alternating ionic polymer. acs.org The process demonstrates how an internally chelated lithium salt like this compound can effectively deliver metal ions to specific binding sites without disrupting pre-existing coordination, a key step in controlling polymerization. acs.org

The formation of ionic polymers is also influenced by the solvent system used. For instance, studies on this compound in 1,2-dimethoxyethane (B42094) (DME) have shown that beyond simple ion pair formation, there is the creation of "symmetrical" triple ions and, in some cases, quadrupoles. researchgate.net These larger aggregates are precursors to the formation of more extended polymeric chains in solution.

Furthermore, research into polymer-based solid electrolytes has highlighted the role of lithium salts in the self-assembly of block copolymers, such as polystyrene-block-poly(ethylene oxide) (PS-b-PEO). nih.gov The ionic interactions between the lithium salt and the PEO block drive the self-assembly process, creating nanoscale ion transport pathways. nih.gov This principle is fundamental to the development of advanced materials like solid-state electrolytes, where the controlled formation of polymeric networks is crucial for achieving high ionic conductivity and mechanical stability. ipfdd.desci-hub.se

Table 1: Examples of Ligands Forming Networks with this compound

LigandResulting StructureKey InteractionsReference
Homoditopic tris(tetrahydrofuranyl) ligandBifacially capped 1:2 complex; precursor to ionic polymersLithium-ion coordination by tetrahydrofuranyl oxygen atoms acs.org
Polystyrene-block-poly(ethylene oxide) (PS-b-PEO)Nanostructured block copolymer with ion transport channelsIonic interactions between Li+ and PEO segments nih.gov
Polymeric Ionic Liquids (PILs)Cross-linked polymer networksIonic interactions within the polymer matrix ipfdd.de

Role of this compound in Templation for Supramolecular Structures

This compound serves as an effective template for the synthesis of complex, mechanically interlocked supramolecular structures such as pseudorotaxanes and catenanes. nih.gov The templation process relies on the specific coordination preferences of the lithium cation and the steric and electronic properties of the picrate anion.

In the formation of donor-acceptor pseudorotaxanes and catenanes, the lithium ion plays a crucial role in organizing the components. nih.gov For example, a researchgate.netpseudorotaxane can be formed where a macrocycle is threaded by a linear component (an axle). The presence of this compound can facilitate this threading. This templated approach is a powerful strategy for constructing such interlocked architectures, often with greater efficiency and higher yields than statistical methods. illinois.edu The general principle of "active metal template" synthesis, where the metal ion both templates the assembly and catalyzes the final bond formation, has become a significant strategy in this field. rsc.org

The templating effect of this compound is also observed in the self-assembly of lipophilic nucleosides. For instance, isoguanosine (B3425122) can form pentamer and decamer complexes that are templated and stabilized by a lithium cation. gatech.edu In these structures, the cation resides within a cavity formed by the hydrogen-bonded nucleosides, highlighting the cation's central role in directing the self-assembly and determining the size and shape of the resulting aggregate. gatech.edu

Calixarenes, which are macrocyclic compounds, also feature prominently in supramolecular chemistry and can form complexes with lithium ions. nih.govscispace.com Lower-rim substituted calixarenes can be designed to create specific binding pockets for cations. scispace.com The lithium ion can act as a template, directing the conformation of the calixarene (B151959) and facilitating the binding of other guest molecules, or promoting the assembly of calixarene units into larger supramolecular arrays. nih.govresearchgate.net

Table 2: Supramolecular Structures Templated by this compound

Structure TypeKey ComponentsRole of this compoundReference
researchgate.netPseudorotaxaneDonor-acceptor macrocycle and axleLi+ ion templates the threading of the axle through the macrocycle nih.gov
researchgate.netCatenaneInterlocked donor-acceptor macrocyclesLi+ ion organizes the components for interlocking nih.gov
Isoguanosine Pentamer/DecamerLipophilic isoguanosine nucleosidesLi+ cation templates and stabilizes the hydrogen-bonded assembly gatech.edu
Calixarene AssembliesCalix cdnsciencepub.comarene derivativesLi+ ion directs the conformation and assembly of calixarene units nih.govscispace.com

Extraction and Transport Studies of Lithium Picrate

Liquid-Liquid Extraction Methodologies Using Lithium Picrate (B76445)

Liquid-liquid extraction is a prominent technique for investigating the selective removal of metal ions from aqueous solutions. In this method, an aqueous phase containing the metal salt, such as lithium picrate, is brought into contact with an immiscible organic phase containing a specific extracting agent or ionophore. The efficiency of the extraction is determined by how effectively the ionophore can bind to the lithium ion and transport it into the organic solvent.

Solvent Systems and Distribution Ratios

The choice of solvent system significantly impacts the extraction of this compound. The distribution ratio (D), which is the ratio of the total concentration of the metal species in the organic phase to its total concentration in the aqueous phase, is a key parameter for quantifying extraction efficiency.

Different organic solvents exhibit varying abilities to solvate the ion-pair complex formed between the lithium ion, the ionophore, and the picrate anion. Studies have shown that dichloromethane (B109758) is often an effective solvent for the extraction and transport of alkali metal picrates. ijirset.com For instance, in studies involving polyethylene (B3416737) glycols as carriers, higher extraction and transport of lithium were observed in dichloromethane compared to chloroform, 1,2-dichloroethane, or carbon tetrachloride. researchgate.net The distribution of alkali metal picrates, including this compound, has been investigated in the mutually saturated water-dichloromethane solvent system. psu.edu

The nature of the anion also plays a crucial role. The picrate anion is relatively lipophilic, which aids in the extraction process. kent.ac.uk The hydrophobicity of the anion can influence the degree of transport, with the order of hydrophobicity for some common anions being picrate < dinitrophenolate < orthonitrophenolate. ijirset.com

Table 1: Extraction Percentages of this compound with Different Ionophores and Solvents

IonophoreSolventExtraction %
Tripropyleneglycolmonobutylether (TPGMBE)DichloromethaneNot specified, but K+ extraction was higher
Di, Tri, and Tetraethylene GlycolsDichloromethaneHigher than other tested solvents
Decalino-14-crown-4Dichloromethane~55%
Benzo-14-crown-4Dichloromethane~20%

This table is illustrative and compiles data from various studies. Specific extraction percentages can vary based on experimental conditions.

Influence of Ionophore Structure on Extraction Efficiency

The structure of the ionophore is a critical determinant of its ability to selectively bind and extract lithium ions. Ionophores are organic molecules that can form stable complexes with specific ions.

Crown ethers are a well-studied class of ionophores for alkali metal cations. The selectivity of a crown ether is largely determined by the compatibility between the size of its cavity and the ionic radius of the cation. For lithium, which has a small ionic radius, 12-crown-4 (B1663920) and 14-crown-4 ethers are often effective. scribd.comnih.gov For example, decalino-14-crown-4 has demonstrated high extractability for this compound due to an "embedding effect" of its decalin wall, which protects the complexed lithium ion from hydration. oup.com In contrast, some 14-crown-4 compounds have shown a lack of significant Li+ selectivity in picrate extraction. scribd.com

Non-cyclic ionophores, or podands, also play a significant role. The addition of aromatic end groups to simple glycols can enhance selectivity. researchgate.net For instance, a non-cyclic ionophore, bis-[4,4'-nitrophenyl-azo-naphthyl-(2,2-dioxydiethyl ether)], has been shown to complex with this compound. jocpr.com The structural variations within the extractant molecule, such as chain length and end groups, significantly influence the extraction selectivity and efficiency. researchgate.netut.ac.ir Studies with 8-phenyl-2'-deoxyguanosine derivatives have shown that their self-assembled structures can extract metal cations, although the efficiency for this compound was generally low. kent.ac.ukkent.ac.uknih.gov

Selectivity for Lithium Ions in Mixed Cation Systems

A key challenge in lithium extraction is achieving high selectivity for lithium over other co-existing cations, particularly sodium (Na+), which has similar chemical properties. The selectivity of an ionophore is its ability to preferentially bind to a target ion in the presence of other ions.

Amine-armed aza-12-crown-4 has been identified as a suitable extractant for Li+, forming a Li+-ion-specific complex. scribd.com In contrast, some macrocyclic receptors, while achieving good selectivity for lithium salts over other alkali metal salts, have difficulty in effectively extracting Li+ in the presence of magnesium (Mg2+), which has a similar ionic hydration radius. frontiersin.org

Table 2: Selectivity of Various Ionophores for Lithium

IonophoreCompeting IonsLi+/Na+ Selectivity Ratio
Decalino-14-crown-4Na+, K+, Rb+, Cs+~20
Mono-substituted decalino-14-crown-4Na+High (81% Li+ vs 5% Na+ extracted)
Di-substituted decalino-14-crown-4Na+Lower (100% Li+ vs 20% Na+ extracted)
Amine-armed aza-12-crown-4Not specifiedLi+ ion-specific

This table provides a summary of selectivity data from different research findings.

Solid-Liquid Extraction Applications

Solid-liquid extraction involves the transfer of a substance from a solid phase to a liquid phase. In the context of this compound, this can involve the use of receptors immobilized on a solid support or the direct extraction of solid lithium salts into an organic solvent containing an extractant.

Competitive solid-liquid extraction experiments have been used to assess the binding selectivity of macrocyclic ionophores for lithium salts. frontiersin.org For example, a specific macrocyclic ionophore was shown to be loaded with up to 69% LiCl from a solid mixture, while less than 5% of other alkali and alkaline earth metal chlorides were extracted. frontiersin.org Another study demonstrated the selective solid-liquid extraction of lithium halide salts using a ditopic macrobicyclic receptor. frontiersin.org

Tripodal hexaurea receptors have been shown to selectively extract solid Li2SO4 into a DMSO/water mixture, with selectivity driven by electrostatic interactions between the receptor-complexed sulfate (B86663) and the alkali cations. mdpi.comresearchgate.netdntb.gov.ua While these studies often use other lithium salts, the principles are applicable to the broader field of lithium extraction, where this compound serves as a model compound.

Transport Across Liquid Membranes

Liquid membranes are a separation technology that combines extraction and stripping into a single process. A liquid membrane consists of a thin layer of an organic solvent, often containing a carrier (ionophore), which separates two aqueous phases: a source phase and a receiving phase.

The transport of this compound across bulk liquid membranes (BLM) and supported liquid membranes (SLM) has been studied extensively to understand the factors that govern ion transport. ut.ac.irut.ac.ir In these systems, the ionophore extracts the lithium ion from the source phase, carries it across the organic membrane, and releases it into the receiving phase.

Factors Affecting Transport Efficiency

Several factors influence the efficiency of lithium ion transport across liquid membranes:

Ionophore Structure: The structure of the ionophore is paramount. Non-cyclic polyethers with different end groups and chain lengths have been shown to facilitate the transport of this compound. ut.ac.irut.ac.ir Diethylene glycol dibenzoate proved to be a particularly efficient carrier for lithium transport through liquid membrane systems. ut.ac.irut.ac.ir The transport efficiency is also influenced by the stability of the pseudo-cavity formed by the ionophore to hold the cation. ut.ac.ir

Membrane Type and Support: The type of liquid membrane (bulk vs. supported) and the nature of the support material in SLMs affect transport rates. ut.ac.irut.ac.ir Common supports include PTFE and cellulose (B213188) nitrate. ut.ac.irut.ac.ir The main disadvantage of bulk liquid membranes is the large quantity of carrier required relative to the effective membrane area. ut.ac.ir

Solvent: The organic solvent used for the liquid membrane influences the solubility of the ion-pair complex and thus the transport rate. Dichloromethane has been found to be an effective membrane solvent in several studies. ijirset.comresearchgate.net

Anion Hydrophobicity: The hydrophobicity of the counter-anion affects the transport process. While picrate is commonly used, other anions like dinitrophenolate and orthonitrophenolate have also been studied, with transport rates increasing with the hydrophobicity of the anion. ijirset.com

Concentration Gradients: The concentration difference of the lithium salt between the source and receiving phases provides the driving force for transport.

Thermodynamic and Kinetic Parameters of Extraction Reactions

The efficiency and selectivity of this compound extraction are governed by a complex interplay of thermodynamic and kinetic factors. Thermodynamic parameters, such as enthalpy (ΔH°) and entropy (ΔS°), provide insight into the spontaneity and driving forces of the extraction reaction, while kinetic studies reveal the rate at which equilibrium is achieved. Understanding these parameters is crucial for optimizing extraction conditions, including temperature and contact time, to enhance both the yield and purity of the extracted lithium.

Enthalpy and Entropy Contributions to Extraction

The extraction of this compound from an aqueous phase into an organic phase is an equilibrium process characterized by specific changes in enthalpy (ΔH°) and entropy (ΔS°). These thermodynamic quantities are fundamental to understanding the nature of the extraction reaction. The Gibbs free energy change (ΔG°), which determines the spontaneity of the process, is related to enthalpy and entropy by the equation ΔG° = ΔH° - TΔS°.

Detailed research into the extraction of lithium ions as picrates using specific ionophores has provided valuable data on these parameters. For instance, a study involving a metallacrown-type ionophore, 2,3-pyridinediolate-bridged (3,5-dimethylanisole)ruthenium trinuclear complex, to extract this compound from water into toluene (B28343), determined the thermodynamic parameters for the reaction. researcher.lifenih.govresearchgate.net The findings from this research indicate that the extraction process is exothermic, as evidenced by a negative enthalpy change (ΔH° = -53 kJ/mol). researcher.lifenih.govresearchgate.net This suggests that heat is released during the formation of the extracted complex in the organic phase.

The corresponding entropy change (ΔS°) was found to be -0.03 kJ/(mol K). researcher.lifenih.govresearchgate.net The negative entropy value indicates a decrease in the randomness or disorder of the system upon extraction. This is expected, as the complexation of the lithium ion and picrate ion with the large ionophore molecule leads to a more ordered state in the organic phase compared to the free ions in the aqueous phase.

Given that the enthalpy change is large and negative while the entropy change is small and negative, the extraction is considered to be primarily enthalpy-driven. researcher.lifenih.gov The favorable energy release from the complex formation is the main driving force for the transfer of this compound from the aqueous to the organic phase. This is a common characteristic observed in the solvent extraction of alkali metal picrates with various macrocyclic ligands, where the reactions are often exothermic and accompanied by a decrease in entropy. oup.com Studies using crown ethers like dibenzo-18-crown-6 (B77160) have also reported exothermic extraction processes for alkali metal picrates. oup.com

The effect of temperature on the extraction equilibrium constant (Kex) further corroborates these findings. For an exothermic reaction, an increase in temperature typically leads to a decrease in the equilibrium constant. This was observed in the metallacrown system, where the extraction ability for Li+ decreased with increasing temperature. researcher.lifenih.gov

The thermodynamic parameters for the extraction of this compound with the specified metallacrown are summarized in the table below.

ParameterValueUnit
Enthalpy Change (ΔH°)-53kJ/mol
Entropy Change (ΔS°)-0.03kJ/(mol K)

Data sourced from a study on extraction into toluene with a metallacrown ionophore. researcher.lifenih.govresearchgate.net

Reaction Mechanisms and Interfacial Chemistry Involving Lithium Picrate

Insights from Spectroscopic Studies on Reaction Intermediates

Spectroscopic techniques are pivotal in elucidating the nature of transient species and intermediates in chemical reactions. While direct spectroscopic observation of reaction intermediates involving lithium picrate (B76445) is not extensively documented, studies on its ion-pairing and aggregation behavior in different solvents provide foundational insights.

Spectroscopic investigations of lithium picrate in non-aqueous solvents, such as 2-butanone (B6335102), have been instrumental in understanding ion association. nih.gov The formation of ion pairs and other aggregates can be inferred from changes in the UV-Vis absorption spectra of the picrate anion in the presence of lithium cations. The picrate ion's absorption is sensitive to its immediate environment, and shifts in the absorption maxima or changes in molar absorptivity can indicate the formation of contact ion pairs (CIPs), solvent-separated ion pairs (SSIPs), or more complex aggregates. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 7Li NMR, is a powerful tool for probing the local environment of the lithium cation. electrochem.orgnih.govjeolusa.com Variations in the 7Li chemical shift can distinguish between different solvation states and the degree of ion pairing. electrochem.org Although specific studies on reaction intermediates of this compound using NMR are scarce, the principles of using this technique to characterize ion pair structures are well-established. researchgate.net For instance, in a reaction where this compound is a reactant, changes in the 7Li NMR spectrum could signal the formation of intermediate complexes.

The table below summarizes the types of spectroscopic techniques that can be applied to study this compound solutions and the kind of information that can be obtained.

Spectroscopic TechniqueInformation ObtainableRelevance to Reaction Intermediates
UV-Visible SpectroscopyIon-pairing (CIPs vs. SSIPs), formation of charge-transfer complexes. researchgate.netbiointerfaceresearch.comChanges in the picrate absorption spectrum can indicate the formation of intermediate complexes.
Infrared (IR) SpectroscopyVibrational modes of the picrate anion and solvent molecules, providing information on ion-solvent and ion-ion interactions.Shifts in vibrational frequencies can indicate the coordination of the picrate anion to lithium or other species in an intermediate.
Nuclear Magnetic Resonance (NMR) Spectroscopy (7Li, 1H, 13C)Solvation shell of the lithium ion, dynamics of ion pairing, and structural information on organic molecules. electrochem.orgnih.govjeolusa.comCan provide structural details of stable intermediates and information on the dynamic exchange between different species.

Mechanisms of Ion-Migration and Charge Transfer in Solutions

The transport properties of this compound in solution are governed by the interplay of ion-solvent and ion-ion interactions. These interactions dictate the extent of ion pairing and the formation of larger ionic aggregates, which in turn affect the mechanisms of ion migration and charge transfer.

Conductivity measurements are a primary method for investigating these phenomena. A study on this compound in a mixture of propylene (B89431) carbonate (PC) and tetrahydrofuran (B95107) (THF) revealed that the limiting equivalent conductance increases with temperature. ijstr.org This behavior is attributed to the transition from ion-pairs to dissociated ions at higher temperatures, which enhances the mobility of the charge carriers. ijstr.orgresearchgate.net The study also evaluated the ion-association constant (KA) and thermodynamic parameters, providing a quantitative understanding of the ion-pairing process. ijstr.org

The following table presents data from a study on the conductance and ion-association of this compound in a PC+THF mixture at different temperatures.

Temperature (°C)Limiting Equivalent Conductance (λ₀) (S cm² mol⁻¹)Ion-Association Constant (Kₐ) (L mol⁻¹)
25[Data from study][Data from study]
35[Data from study][Data from study]
45[Data from study][Data from study]

Role of this compound in Facilitating Specific Organic Reactions

Lithium salts are known to influence the rate and selectivity of various organic reactions, often by acting as Lewis acids. researchgate.netsioc.ac.cn The lithium cation can coordinate to Lewis basic sites in the reactants, thereby activating them towards nucleophilic attack or influencing the stereochemical outcome of the reaction.

While specific examples of this compound as a catalyst or promoter in organic reactions are not widely reported, its potential role can be inferred from the behavior of other lithium salts. For instance, lithium perchlorate (B79767) is a well-known catalyst for the hetero Diels-Alder reaction, where the lithium cation is believed to act as a Lewis acid. researchgate.net Similarly, this compound, with its lithium cation, could potentially facilitate reactions such as aldol (B89426) additions, Michael additions, and cycloadditions by coordinating to carbonyl oxygens or other basic centers.

The picrate anion, being a poor nucleophile due to the delocalization of its negative charge, is unlikely to directly participate in most organic reactions. This makes this compound a potentially useful source of "naked" lithium ions in aprotic solvents, where the cation's Lewis acidity can be the dominant factor in its reactivity.

In the context of polymerization reactions, lithium salts can act as initiators or co-initiators. researchgate.net For example, organolithium compounds are widely used as initiators for anionic polymerization. rsc.org While this compound itself is not an organometallic compound, its presence in a polymerization mixture could influence the reaction kinetics and the properties of the resulting polymer by affecting the aggregation state of the propagating anionic chain ends.

Electrochemical Reaction Mechanisms in Related Lithium Systems (Conceptual Relevance)

The electrochemical behavior of this compound is of interest for understanding its potential applications in electrochemical systems. While detailed studies on the electrochemical reaction mechanisms of this compound are not abundant, the general principles of the electrochemistry of lithium salts and picrate anions provide a conceptual framework.

Cyclic voltammetry is a powerful technique for investigating the electrochemical properties of a substance. jecst.orgjecst.org A cyclic voltammogram of a this compound solution would reveal the reduction and oxidation potentials of the constituent ions. The lithium ion has a very low standard reduction potential, meaning it is difficult to reduce to lithium metal. wikipedia.orglibretexts.orgquora.com The electrochemical window of a this compound electrolyte would be limited by the reduction of the lithium ion at the cathodic limit and the oxidation of the picrate anion or the solvent at the anodic limit.

The picrate anion can be electrochemically reduced. The reduction would likely involve the nitro groups on the aromatic ring. The exact mechanism and reduction products would depend on the solvent, the electrode material, and other experimental conditions. The electrochemical reduction of similar nitroaromatic compounds has been studied and typically proceeds through a series of one-electron transfer steps, often involving radical anion intermediates.

Conceptually, in a lithium-based battery system, the electrochemical reactions at the electrodes involve the transfer of lithium ions and electrons. researchgate.netmdpi.comdoaj.orgrsc.org The efficiency of these charge transfer processes is crucial for the battery's performance. researchgate.netresearchgate.net While this compound is not a typical battery electrolyte salt, studying its electrochemical behavior could provide insights into the fundamental processes of ion transport and interfacial reactions in non-aqueous lithium systems.

Future Directions in Lithium Picrate Research

Exploration of Novel Ligand Designs for Enhanced Selectivity

A primary focus of future research is the development of new ligands to improve the selective binding of lithium ions. This is particularly crucial for applications such as the extraction of lithium from brines, where a high degree of selectivity over other ions like sodium and potassium is required. chemistryviews.org

Crown ethers are a class of ligands that have shown considerable promise for selective ion complexation. pnas.org The selectivity of a crown ether is often related to the match between its cavity size and the diameter of the target ion. researchgate.net For instance, 12-crown-4 (B1663920) has been investigated for its ability to selectively bind lithium ions. chemistryviews.org Research has shown that functionalizing polymer membranes with 12-crown-4 can enhance the transport selectivity of lithium chloride over sodium chloride. chemistryviews.org Interestingly, this selectivity is attributed to the stronger binding of 12-crown-4 to sodium ions, which in turn reduces the mobility of sodium ions through the membrane. chemistryviews.orgpnas.org

The design of new crown ethers and other ligands with tailored cavity sizes and electronic properties is a key area of investigation. researchgate.net For example, modifying the structure of crown ethers, such as by introducing benzo groups, can influence their selectivity. researchgate.net The rigidity of the benzene (B151609) ring and its electron-withdrawing nature, along with potential cation-π interactions, can enhance the selectivity for lithium ions. researchgate.net Researchers have synthesized a range of di-hydroxy crown ethers and found that those with bulky subunits and rigid benzo groups exhibit high selectivity for lithium. researchgate.net

Beyond crown ethers, other ligand types are also being explored. Calixarenes, for example, are another class of macrocyclic compounds that can be functionalized to act as ionophores. rsc.orgfrontiersin.org Novel chromogenic calix mdpi.comarene tetraesters have been developed that show a color change in the presence of lithium ions, indicating their potential for use in sensors. rsc.org The development of ligands that can form stable complexes with lithium picrate (B76445) is also of interest, with some studies focusing on the synthesis of homoditopic ligands that can bind to lithium ions in a highly selective manner. acs.orgnih.gov

The table below summarizes some of the key ligand types being explored for enhanced lithium selectivity.

Ligand TypeKey Features
Crown Ethers Macrocyclic polyethers with cavities that can selectively bind cations based on size. pnas.orgmdpi.com
Calixarenes Macrocyclic compounds that can be functionalized to create selective ionophores. rsc.orgfrontiersin.org
Homoditopic Ligands Ligands with two separate binding sites designed for specific coordination with target ions. acs.orgnih.gov

Advanced In-Situ Characterization Techniques for Dynamic Processes

To gain a deeper understanding of the dynamic processes involving lithium picrate, researchers are increasingly turning to advanced in-situ characterization techniques. These methods allow for the real-time observation of chemical and physical changes as they occur, providing valuable insights into reaction mechanisms and material properties. xmu.edu.cn

For instance, in the context of lithium-ion batteries, in-situ techniques such as X-ray diffraction (XRD), X-ray tomography (XRT), and transmission X-ray microscopy (TXM) are crucial for studying the structural and morphological changes in electrodes during cycling. researchgate.net These methods can provide information on phase transformations, electrode deformation, and other processes that affect battery performance. researchgate.net

Spectroscopic techniques are also powerful tools for in-situ analysis. In-situ Raman and UV-Vis spectroscopy can be used to monitor changes in the chemical composition and electronic structure of materials during electrochemical processes. researchgate.net For example, in-situ UV-Vis spectroscopy has been used to observe the deintercalation of lithium from carbon-based materials by monitoring changes in their absorption spectra. researchgate.net The extraction of this compound has also been studied using spectrophotometric methods. acs.orgscilit.comle.ac.uk

The table below lists some of the advanced in-situ characterization techniques and their applications in the study of lithium-related processes.

TechniqueApplication
In-situ X-ray Diffraction (XRD) Studying phase transformations and structural changes in materials during electrochemical cycling. researchgate.netresearchgate.net
In-situ UV-Vis Spectroscopy Monitoring changes in the electronic structure and concentration of species during chemical reactions and electrochemical processes. researchgate.netresearchgate.net
In-situ Raman Spectroscopy Analyzing the structural properties of materials and identifying chemical species at electrode surfaces. researchgate.netresearchgate.net
In-situ Transmission X-ray Microscopy (TXM) Visualizing morphological changes and understanding the kinetics of electrode processes. researchgate.net

Development of Predictive Computational Models

Computational modeling has emerged as a powerful tool for accelerating the discovery and design of new materials and for understanding complex chemical processes. In the context of this compound research, computational models are being developed to predict its behavior and properties, thereby guiding experimental efforts.

Density functional theory (DFT) is a widely used computational method for studying the electronic structure and properties of molecules and materials. researchgate.net DFT calculations can be used to investigate the binding energies and geometries of this compound complexes with various ligands, helping to predict which ligands will exhibit the highest selectivity for lithium. aip.org For example, DFT studies have been used to assess the selectivity of different crown ethers for lithium ions, with results showing that 15-crown-5 (B104581) has a strong selectivity for lithium. aip.org

Molecular dynamics (MD) simulations are another important computational technique that can provide insights into the dynamic behavior of systems at the atomic level. researchgate.net MD simulations have been used to study the coordination of lithium ions with crown ethers in aqueous environments and within polymer membranes. pnas.org These simulations have revealed that in some cases, the selectivity for lithium is not due to stronger binding of lithium itself, but rather to the stronger binding of competing ions like sodium, which hinders their transport. pnas.org

Machine learning (ML) is also being increasingly applied in materials science to predict material properties and accelerate the discovery of new materials. nih.govnih.gov ML models can be trained on existing experimental and computational data to predict the properties of new, un-synthesized compounds. mdpi.comresearchgate.net For instance, ML models have been developed to predict the stability constants of metal-ligand complexes, which can be used to screen for ligands with high selectivity for lithium. mdpi.com

The table below highlights some of the computational methods being used in this compound research.

Computational MethodApplication
Density Functional Theory (DFT) Calculating binding energies, geometries, and electronic properties of lithium complexes to predict selectivity. researchgate.netaip.org
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of lithium ions and their complexes to understand transport mechanisms. pnas.orgresearchgate.net
Machine Learning (ML) Predicting the properties of new ligands and materials to accelerate the discovery process. nih.govmdpi.com

Applications in Advanced Materials Research (Conceptual Relevance)

The unique properties of this compound and its complexes suggest their potential relevance in the development of advanced materials. While direct applications are still in the exploratory phase, the fundamental understanding gained from studying this compound can inform the design of new materials with tailored properties.

One area of conceptual relevance is in the development of polymer electrolytes for lithium-ion batteries. researchgate.netnih.gov Solid polymer electrolytes offer potential safety advantages over traditional liquid electrolytes. researchgate.net Research has shown that incorporating this compound into polymer matrices, such as poly(ethylene oxide) (PEO), can create solid polymer electrolytes with promising ionic conductivity. researchgate.netresearchgate.net The behavior of a lithium cell with a PEO/lithium picrate electrolyte has been reported to be excellent compared to other systems. researchgate.net

The selective binding properties of this compound complexes could also be relevant to the development of sensors for detecting lithium ions. The chromogenic calixarenes that change color in the presence of lithium are a prime example of this concept. rsc.org Further research in this area could lead to the development of highly sensitive and selective sensors for a variety of applications.

Furthermore, the ability of this compound to form complexes with various ligands could be exploited in the design of new functional materials. For example, the formation of coordination polymers with lithium ions and ditopic ligands has been demonstrated, which could lead to materials with interesting structural and electronic properties. acs.org The study of this compound also contributes to the broader understanding of ion transport and recognition, which is fundamental to many areas of materials science, including membrane science and separation technologies. chemistryviews.orgwordpress.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.